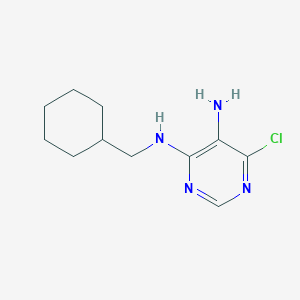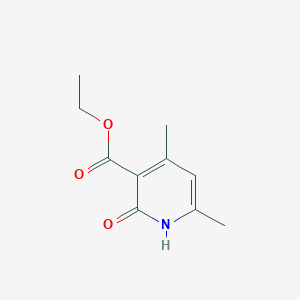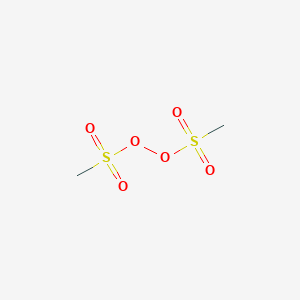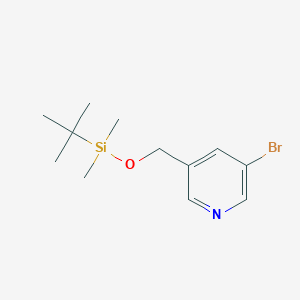
3-ブロモ-5-(((tert-ブチルジメチルシリル)オキシ)メチル)ピリジン
概要
説明
3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is an organosilicon compound that features a pyridine ring substituted with a bromine atom and a tert-butyldimethylsilyl-protected hydroxymethyl group
科学的研究の応用
3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the design and synthesis of potential drug candidates due to its ability to introduce functional groups selectively.
Material Science: Utilized in the preparation of functionalized materials and polymers with specific properties.
Biological Studies: Acts as a probe or ligand in biochemical assays to study enzyme activities and protein interactions.
作用機序
Target of Action
It is known that this compound can introduce propanol functionality to many pharmaceuticals .
Mode of Action
It is known to act as an alkylating agent in the synthesis of various compounds .
Biochemical Pathways
It is used in the synthesis of various compounds, indicating its involvement in multiple biochemical pathways .
Result of Action
As an alkylating agent, it likely contributes to the formation of various compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine typically involves the following steps:
Bromination of Pyridine: The starting material, 3-hydroxymethylpyridine, is first brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromine atom at the 3-position of the pyridine ring.
Protection of Hydroxyl Group: The hydroxyl group is then protected by reacting the brominated pyridine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Deprotection: The tert-butyldimethylsilyl group can be removed using fluoride sources like tetra-n-butylammonium fluoride (TBAF) to regenerate the free hydroxyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the tert-butyldimethylsilyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Deprotection: TBAF in tetrahydrofuran (THF) at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Deprotection: Regeneration of 3-hydroxymethyl-5-bromopyridine.
Oxidation: Formation of oxidized derivatives, depending on the specific oxidizing agent used.
類似化合物との比較
Similar Compounds
3-Bromo-5-hydroxymethylpyridine: Lacks the tert-butyldimethylsilyl protection, making it more reactive but less stable.
3-Chloro-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity.
3-Bromo-5-(((trimethylsilyl)oxy)methyl)pyridine: Uses a trimethylsilyl group for protection, which is less bulky and offers different steric effects.
Uniqueness
3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is unique due to the combination of the bromine atom and the tert-butyldimethylsilyl-protected hydroxymethyl group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and various research applications.
特性
IUPAC Name |
(5-bromopyridin-3-yl)methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNOSi/c1-12(2,3)16(4,5)15-9-10-6-11(13)8-14-7-10/h6-8H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFJTLMTULVTIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621171 | |
| Record name | 3-Bromo-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152351-91-2 | |
| Record name | 3-Bromo-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
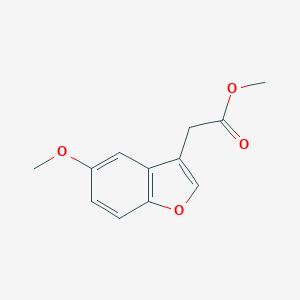
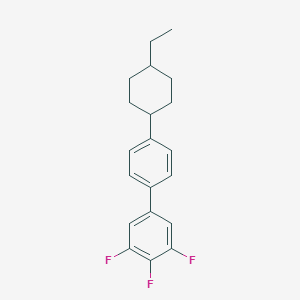
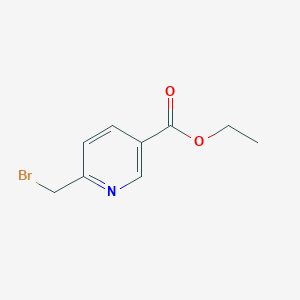
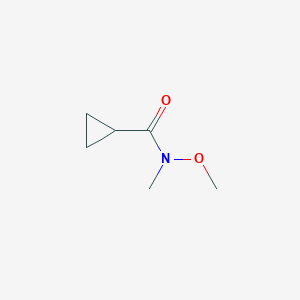
![4,5-Dihydro-2-[(3-methyl-2-buten-1-yl)thio]thiazole](/img/structure/B175339.png)
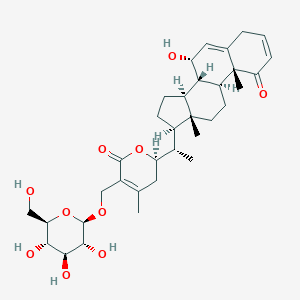
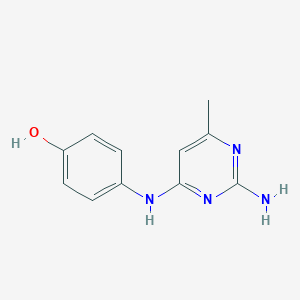
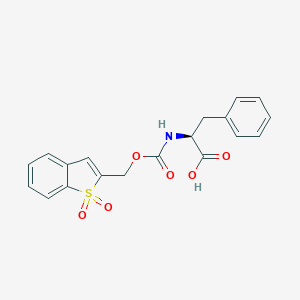
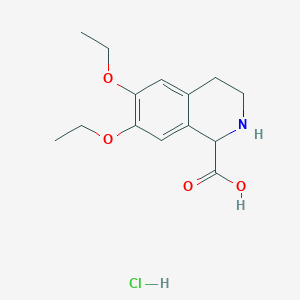
![Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B175348.png)
